molecular formula C13H21ClN2 B3121036 1-Benzyl-N-methyl-4-piperidinamine Hydrochloride CAS No. 277745-24-1

1-Benzyl-N-methyl-4-piperidinamine Hydrochloride

Cat. No. B3121036
M. Wt: 240.77 g/mol
InChI Key: WADHHGWHTPTKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-N-methyl-4-piperidinamine Hydrochloride, also known as benzylpiperazine, is a synthetic compound used in the field of research and industry. It has a molecular weight of 204.32 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-benzyl-N-methyl-4-piperidinamine . The InChI code is 1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid with a boiling point of 110°C at 0.7mBar .

Scientific Research Applications

Acetylcholinesterase Inhibition

A series of derivatives related to 1-Benzyl-N-methyl-4-piperidinamine Hydrochloride have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Research indicates that substituting the benzamide with a bulky moiety and introducing an alkyl or phenyl group at the nitrogen atom significantly enhances anti-AChE activity. These modifications lead to compounds with potent inhibitory effects on acetylcholinesterase, suggesting potential applications in the treatment of diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. One such compound demonstrated an affinity 18,000 times greater for AChE than for BuChE, showing promise as an antidementia agent (H. Sugimoto et al., 1990).

Potential in Cognitive Enhancement

Compounds structurally related to 1-Benzyl-N-methyl-4-piperidinamine Hydrochloride, particularly those with modifications enhancing acetylcholinesterase inhibition, have been associated with increased acetylcholine levels in the cerebral cortex and hippocampus of rats. This increase in acetylcholine levels is correlated with improved cognitive functions, suggesting potential applications in enhancing cognition and treating cognitive impairments (A. Nagel et al., 1995).

Safety And Hazards

The compound has several hazard statements: H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-benzyl-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADHHGWHTPTKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N-methyl-4-piperidinamine Hydrochloride

Synthesis routes and methods

Procedure details

Benzyl chloroformate (4.44 g, 26.0 mmol) in ether (10 ml) was added dropwise to an ether (50 ml) solution of N-benzyl-4-piperidinamine (4.50 g, 23.6 mmol) and aqueous sodium hydrogen carbonate (50 ml) at 0° C. After addition was complete the reaction was warmed to room temperature and the layers separated, the organic layer was washed with brine, dried (MgSO4), filtered and the solvent removed under reduced pressure. The residue was dissolved in tetrahydrofuran (80 ml) and lithium aluminium hydride (2.69 g, 70.8 mmol) was added portionwise and the reaction heated under reflux for 12 hours. Upon cooling to 0° C. water (4 ml) was cautiously added followed by 2N sodium hydroxide (4 ml) and the precipitate removed by filtration. The solvent was removed under reduced pressure to yield a yellow oil which was dissolved in ether (100 ml) and hydrogen chloride gas was bubbled through to give a white precipitate. Filtration furnished the title compound as a white solid, 4.30 g.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-N-methyl-4-piperidinamine Hydrochloride
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1-Benzyl-N-methyl-4-piperidinamine Hydrochloride
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